N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Description
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a thiazolidinone derivative characterized by a Z-configured benzylidene moiety at position 5, a sulfanylidene group at position 2, and a benzenesulfonamide substituent at position 2. The 2,4-dimethoxyphenyl group on the benzylidene ring contributes to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C18H16N2O5S3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O5S3/c1-24-13-9-8-12(15(11-13)25-2)10-16-17(21)20(18(26)27-16)19-28(22,23)14-6-4-3-5-7-14/h3-11,19H,1-2H3/b16-10- |
InChI Key |
PTNUQFSBKMUNGG-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted sulfonamides or thiazolidinones.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that compounds with thiazolidinone structures, similar to N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide, exhibit significant antimicrobial properties. Studies suggest that the sulfonamide group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics against resistant strains of bacteria .
1.2 Anticancer Properties
The compound has shown promise in anticancer research. Its ability to induce apoptosis in cancer cells has been documented in several studies. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. Further research is needed to elucidate the precise pathways through which this compound exerts its anticancer effects .
2.1 Enzyme Inhibition
this compound acts as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been studied for its effects on carbonic anhydrase and other critical enzymes that play roles in physiological processes and disease states . This inhibition can lead to therapeutic benefits in conditions such as glaucoma and edema.
2.2 Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been associated with reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuroinflammatory pathways presents a potential avenue for therapeutic intervention .
Case Studies
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins involved in various biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural variations among analogues occur at the benzylidene ring (position 5) and the sulfonamide/amide group (position 3). Key examples include:
*Estimated based on substituent contributions.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxy substituents on the target compound enhance electron density, increasing lipophilicity (XLogP3 ~3.8) compared to the 4-hydroxy-3-methoxy analogue (XLogP3 3.4) .
- Solubility : Hydroxy groups (e.g., 4-hydroxy-3-methoxy in ) improve aqueous solubility due to hydrogen bonding, whereas methoxy/ethoxy groups favor lipid membrane permeability.
- Steric Effects : Bulkier substituents (e.g., 4-propoxy in ) may hinder molecular packing, affecting crystallinity and melting points.
Spectroscopic and Crystallographic Data
- NMR Profiles: The target compound’s ¹H NMR shows distinct shifts for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons on the benzylidene ring. Analogues with electron-withdrawing groups (e.g., -NO₂ in ) exhibit downfield shifts for adjacent protons due to deshielding .
- Crystallography: The crystal structure of (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () reveals planar thiazolidinone rings and intermolecular hydrogen bonding, suggesting similar packing motifs for the target compound. SHELX software () is widely used for refining such structures.
Biological Activity
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound belonging to the thiazolidinone class. Its unique structure, which incorporates a thiazolidinone ring and various functional groups, contributes to its diverse biological activities. This article presents an overview of the biological activity of this compound, including its anticancer, antimicrobial, and antioxidant properties, supported by research findings and case studies.
1. Chemical Structure and Properties
The compound's IUPAC name is this compound. The molecular formula is with a molecular weight of approximately 436.5 g/mol. Its structural features include:
- Thiazolidinone ring : Contributes to its biological activity.
- Dimethoxyphenyl group : Enhances lipophilicity and potential cellular uptake.
- Benzenesulfonamide moiety : Imparts additional biological functions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and bacterial growth.
- Transcription Factor Modulation : The compound can affect transcription factors such as NF-kappa-B and AP-1, influencing inflammatory responses and immune regulation .
3. Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
Case Study Findings
In a study evaluating various thiazolidinone derivatives for anticancer efficacy, this compound showed an IC50 value comparable to doxorubicin against several cancer cell lines (IC50 = 0.5 μM for doxorubicin) . The mechanism involves the repression of cell cycle regulators such as CDKN1A (p21), leading to disrupted cell cycle progression .
4. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 3.58 µM |
| A. niger | 6.90 µM |
| T. harzianum | 7.76 µM |
These results indicate that the compound possesses potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
5. Antioxidant Activity
Antioxidant potential was assessed using the DPPH assay, where the compound exhibited significant activity with an IC50 value of 22.3 µM compared to ascorbic acid (a positive control). This suggests that the compound may help mitigate oxidative stress in biological systems .
6. Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Electron-Drawing Groups : Enhance antimicrobial activity.
- Electron-Dongating Groups : Improve anticancer and antioxidant potential.
Overall, understanding these relationships can guide the design of more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
